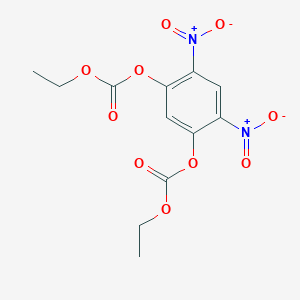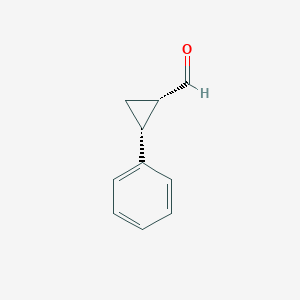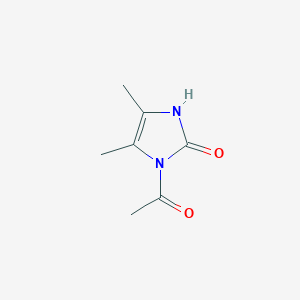
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. It is a highly reactive molecule that possesses unique chemical properties that make it a valuable tool for investigating biological processes and mechanisms. In
Scientific Research Applications
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene has a wide range of scientific research applications due to its unique chemical properties. It has been used as a tool for investigating the mechanism of action of various biological processes, including enzyme-catalyzed reactions and protein-protein interactions. It has also been used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene involves the formation of covalent bonds with amino acid residues in proteins, leading to the inhibition of enzyme activity and protein function. This mechanism of action has been extensively studied and has provided valuable insights into the structure and function of proteins and enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene depend on the specific biological process or system being studied. It has been shown to inhibit the activity of various enzymes and proteins, leading to changes in cellular metabolism and signaling pathways. It has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene in lab experiments is its high reactivity and specificity for certain amino acid residues in proteins. This allows for precise targeting of specific proteins and enzymes, leading to more accurate and reliable results. However, one limitation of using this compound is its potential toxicity and instability, which can affect the accuracy and reproducibility of experimental results.
Future Directions
There are numerous future directions for research involving 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene. One potential area of study is the development of new drugs and therapies for various diseases, including cancer and neurological disorders. Another area of research is the investigation of the structure and function of proteins and enzymes, which could lead to the development of new tools and techniques for studying biological processes. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Synthesis Methods
The synthesis of 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene involves the reaction of 6-fluoronaphthalene with peroxyacetic acid in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. This synthesis method has been optimized to produce high yields of pure 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene, making it a reliable and efficient method for obtaining this compound.
properties
CAS RN |
173276-82-9 |
|---|---|
Product Name |
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene |
Molecular Formula |
C10H7FO |
Molecular Weight |
162.16 g/mol |
IUPAC Name |
4-fluoro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C10H7FO/c11-6-1-2-7-8(5-6)10-4-3-9(7)12-10/h1-5,9-10H |
InChI Key |
YAKJJBDWDBDEMH-UHFFFAOYSA-N |
SMILES |
C1=CC2C3=C(C1O2)C=CC(=C3)F |
Canonical SMILES |
C1=CC2C3=C(C1O2)C=CC(=C3)F |
synonyms |
1,4-Epoxynaphthalene,6-fluoro-1,4-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
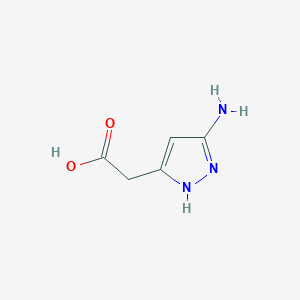
![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)

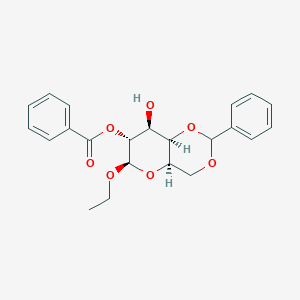
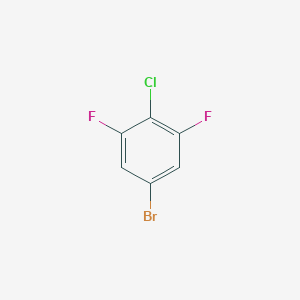
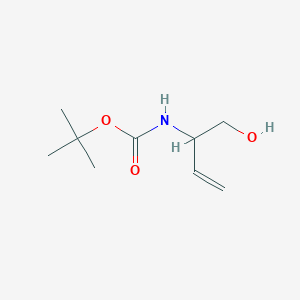
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)

